molecular formula C14H16N2O2 B2898200 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 696646-80-7

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2898200
CAS No.: 696646-80-7
M. Wt: 244.294
InChI Key: DJGWVBUFVDQWPI-UHFFFAOYSA-N
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Description

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a butoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-butoxyphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 4-butoxyphenylhydrazine and 4-formylbenzoic acid in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-butoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The butoxyphenyl group can enhance its binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(4-butoxyphenyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    4-(4-butoxyphenyl)-1H-pyrazole-3-carbaldehyde: Isomer with the aldehyde group at a different position on the pyrazole ring.

Uniqueness

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the butoxyphenyl group, which imparts specific chemical properties such as increased lipophilicity and potential for hydrogen bonding. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

IUPAC Name

5-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-3-8-18-13-6-4-11(5-7-13)14-12(10-17)9-15-16-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGWVBUFVDQWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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